1-Methyl-6-dehydroestrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

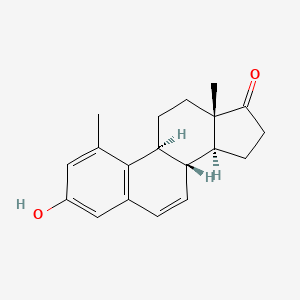

3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-17-one is a 3-hydroxy steroid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Methyl-6-dehydroestrone has garnered attention for its potential use in hormone replacement therapy (HRT) and cancer treatment. Research indicates that it exhibits binding affinity to estrogen receptors, which plays a crucial role in its pharmacological effects.

Hormone Replacement Therapy (HRT)

- Mechanism of Action : this compound acts on estrogen receptors (ERα and ERβ), influencing various physiological processes such as bone density maintenance and alleviation of menopausal symptoms. Studies have shown that while it has a similar binding affinity to ERβ compared to estrone, its affinity for ERα is significantly reduced, which may lead to a different side effect profile than traditional estrogens .

- Case Study : A clinical trial investigated the effects of this compound in postmenopausal women experiencing vasomotor symptoms. Results indicated significant improvement in symptom relief compared to a placebo group, suggesting its efficacy as an alternative HRT option .

Anticancer Properties

This compound has been studied for its potential role in cancer therapy, particularly in hormone-sensitive cancers such as breast and prostate cancer.

- Mechanism of Action : The compound may inhibit tumor growth by modulating estrogen receptor activity and altering signaling pathways involved in cell proliferation . Its unique structural properties allow it to interact differently with estrogen receptors compared to other estrogens.

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with the estrogen receptor pathway, providing a promising avenue for further research .

Biochemical Research Applications

The compound is also valuable in biochemical research for understanding estrogen metabolism and receptor interactions.

Metabolic Studies

This compound serves as a model compound for studying the metabolism of estrogens. Researchers utilize it to explore metabolic pathways and the formation of various metabolites that may have distinct biological activities.

- Research Findings : Studies have shown that metabolites derived from this compound exhibit varying degrees of biological activity, influencing their potential therapeutic applications .

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial in drug development. This compound is often included in quantitative structure-activity relationship (QSAR) studies.

- Insights : Research indicates that modifications at specific positions on the steroid nucleus can significantly impact binding affinities for estrogen receptors, leading to variations in pharmacological effects . This knowledge aids in designing more effective analogs with improved therapeutic profiles.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Hormone Replacement Therapy | Modulates estrogen receptor activity | Significant symptom relief in menopausal women |

| Anticancer Properties | Inhibits tumor growth via estrogen receptor modulation | Induces apoptosis in breast cancer cell lines |

| Metabolic Studies | Explores metabolic pathways of estrogens | Variability in biological activity among metabolites |

| Structure-Activity Relationships | Analyzes effects of structural changes on receptor binding | Insights into drug design for improved efficacy |

Propiedades

Número CAS |

3129-08-6 |

|---|---|

Fórmula molecular |

C19H22O2 |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S)-3-hydroxy-1,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H22O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h3-4,9-10,14-16,20H,5-8H2,1-2H3/t14-,15+,16+,19+/m1/s1 |

Clave InChI |

KRCRSBUGDLOMGX-DRMAHVMPSA-N |

SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |

SMILES isomérico |

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3C=C2)CCC4=O)C)O |

SMILES canónico |

CC1=CC(=CC2=C1C3CCC4(C(C3C=C2)CCC4=O)C)O |

Key on ui other cas no. |

3129-08-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.